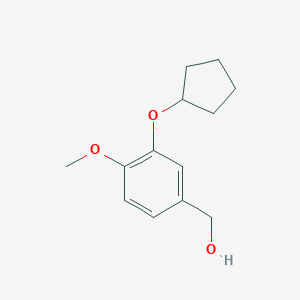

3-Cyclopentyloxy-4-methoxybenzyl alcohol

Übersicht

Beschreibung

3-Cyclopentyloxy-4-methoxybenzyl alcohol: is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is characterized by the presence of a cyclopentyloxy group and a methoxy group attached to a benzyl alcohol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyloxy-4-methoxybenzyl alcohol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and cyclopentanol.

Reaction Conditions: The reaction involves the protection of the hydroxyl group of 4-methoxybenzyl alcohol, followed by the introduction of the cyclopentyloxy group. This can be achieved through etherification reactions using appropriate reagents and catalysts.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Cyclopentyloxy-4-methoxybenzyl alcohol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases.

Major Products:

Oxidation: Formation of 3-Cyclopentyloxy-4-methoxybenzaldehyde or 3-Cyclopentyloxy-4-methoxybenzoic acid.

Reduction: Formation of 3-Cyclopentyloxy-4-methoxybenzyl alkane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Cyclopentyloxy-4-methoxybenzyl alcohol has been investigated for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for pain management therapies. Research indicates that its structural components could interact with biological pathways involved in inflammation and pain signaling, although further studies are needed to elucidate these mechanisms in detail.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique cyclopentyl ether group allows for various chemical transformations, including:

- Oxidative Esterification : It can be utilized in oxidative esterification reactions involving alcohols, enhancing the efficiency of synthesizing esters from alcohol substrates .

- Synthesis of PDE4 Inhibitors : The compound's structure has been leveraged in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors, which are important in treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) .

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Cyclopentyl ether and methoxy group | Anti-inflammatory | TBD |

| Rolipram | Phenolic structure | PDE4 inhibition | 10 |

| Pyrromilast | Hexahydro-pyrrolizin structure | COPD treatment | TBD |

Case Study 1: Protective Effects on Enterocytes

A study demonstrated that this compound acts as a phenolic antioxidant, protecting enterocytes during cold preservation. The compound was shown to maintain mitochondrial function and suppress cell death after rewarming, indicating its potential use in preserving intestinal tissues during transplantation.

Case Study 2: Synthesis of PDE4 Inhibitors

Research highlighted the role of this compound in synthesizing potent PDE4 inhibitors. The synthesis involved several steps where the compound’s structural features were critical in achieving high yields and desired biological activity against PDE4 enzymes .

Wirkmechanismus

The mechanism of action of 3-Cyclopentyloxy-4-methoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Modulating enzyme activity and influencing biochemical pathways.

Receptor Interaction: Interacting with cellular receptors to trigger specific cellular responses.

Signal Transduction: Affecting signal transduction pathways and altering cellular functions.

Vergleich Mit ähnlichen Verbindungen

4-Methoxybenzyl alcohol: Lacks the cyclopentyloxy group, resulting in different chemical properties and reactivity.

3-Cyclopentyloxybenzyl alcohol: Lacks the methoxy group, leading to variations in its chemical behavior.

4-Methoxycyclopentanol: Contains the methoxy and cyclopentyl groups but lacks the benzyl alcohol moiety

Uniqueness: 3-Cyclopentyloxy-4-methoxybenzyl alcohol is unique due to the presence of both the cyclopentyloxy and methoxy groups attached to the benzyl alcohol structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biologische Aktivität

3-Cyclopentyloxy-4-methoxybenzyl alcohol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 222.28 g/mol

- CAS Number : 130823-66-4

Enzyme Inhibition

One of the notable biological activities of this compound is its role as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which are involved in various signaling pathways.

- PDE IV Inhibition : Research indicates that this compound is a potent inhibitor of PDE IV, with an IC value significantly lower than that of rolipram, a well-known PDE IV inhibitor. Specifically, the IC for this compound was reported at approximately 16 nM, compared to rolipram's IC of around 4.5 µM .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, particularly in models of cerebral ischemia. Studies have shown that it can reduce the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in brain microvascular endothelial cells subjected to oxygen-glucose deprivation/reperfusion (OGD/Rep) injury. This suggests its potential as a therapeutic agent for conditions involving inflammation and oxidative stress .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of PDE IV : By inhibiting PDE IV, the compound increases levels of cyclic AMP (cAMP), leading to enhanced anti-inflammatory responses.

- Activation of Signaling Pathways : It has been shown to activate the PI3K/AKT signaling pathway, which plays a critical role in cell survival and proliferation .

- Protection Against Oxidative Stress : The compound enhances the expression of tight junction proteins like occludin and claudin-5, thereby improving blood-brain barrier integrity during ischemic injury .

Case Studies

- Cerebral Ischemia Model : In a study involving bEnd.3 cells (brain endothelial cells), treatment with this compound significantly improved cell viability and reduced lactate dehydrogenase (LDH) leakage following OGD/Rep injury. The study highlighted its potential protective effect against ischemic damage by modulating inflammatory responses and enhancing barrier function .

- Comparative PDE Inhibition Study : A comparative analysis showed that this compound is several hundred times more effective as a PDE IV inhibitor than rolipram, suggesting its potential for developing more selective therapeutic agents targeting inflammatory diseases .

Data Summary Table

| Biological Activity | Measurement | Result |

|---|---|---|

| PDE IV Inhibition | IC | 16 nM |

| Rolipram IC | 4.5 µM | |

| Cytokine Release Reduction | TNF-α, IL-1β, IL-6 | Significant decrease |

| Cell Viability Improvement | LDH Leakage | Reduced after treatment |

Eigenschaften

IUPAC Name |

(3-cyclopentyloxy-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-15-12-7-6-10(9-14)8-13(12)16-11-4-2-3-5-11/h6-8,11,14H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRHAGAOHOYLNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456636 | |

| Record name | 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133332-49-7 | |

| Record name | 3-CYCLOPENTYLOXY-4-METHOXYBENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.